[2-(3,4-Dimethoxyphenyl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride

Lipophilicity clogP ADME

The target compound, [2-(3,4-Dimethoxyphenyl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride (CAS 1048674-31-2), is a secondary phenethylamine derivative. It features a 3,4-dimethoxyphenethyl core N-alkylated with a (3-methylthiophen-2-yl)methyl group, supplied as the hydrochloride salt with a molecular weight of approximately 327.87 g/mol and a typical purity of ≥95%.

Molecular Formula C16H22ClNO2S
Molecular Weight 327.9 g/mol
Cat. No. B5384134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(3,4-Dimethoxyphenyl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride
Molecular FormulaC16H22ClNO2S
Molecular Weight327.9 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)CNCCC2=CC(=C(C=C2)OC)OC.Cl
InChIInChI=1S/C16H21NO2S.ClH/c1-12-7-9-20-16(12)11-17-8-6-13-4-5-14(18-2)15(10-13)19-3;/h4-5,7,9-10,17H,6,8,11H2,1-3H3;1H
InChIKeyZLOYKZKUSLTNOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility36 [ug/mL]

Procurement Guide for [2-(3,4-Dimethoxyphenyl)ethyl][(3-methylthiophen-2-yl)methyl]amine Hydrochloride: Structure, Composition, and Analytical Baseline


The target compound, [2-(3,4-Dimethoxyphenyl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride (CAS 1048674-31-2), is a secondary phenethylamine derivative. It features a 3,4-dimethoxyphenethyl core N-alkylated with a (3-methylthiophen-2-yl)methyl group, supplied as the hydrochloride salt with a molecular weight of approximately 327.87 g/mol and a typical purity of ≥95% . This specific substitution pattern distinguishes it from a family of structurally related research compounds, placing it as a key reference standard or synthetic building block for structure-activity relationship (SAR) and medicinal chemistry investigations focused on heteroaromatic systems.

The Risk of Analog Substitution: Structural and Property Sensitivity in 2-Thienylmethyl Phenethylamine Procurement


Within this chemical class, minor structural modifications—such as the position of the thiophene attachment or the addition of a single methyl group—can introduce quantifiable changes in physicochemical properties and, by extension, biological target engagement and metabolic fate. Replacing the target compound with a non-methylated or regioisomeric analog without systematic evidence risks invalidating an entire SAR dataset or introducing an uncontrolled variable in a research model. The following quantitative evidence demonstrates the specific molecular-level differentiation of the (3-methylthiophen-2-yl)methyl substitution, which is not shared by its closest commercially available analogs .

Quantitative Differentiation Guide: [2-(3,4-Dimethoxyphenyl)ethyl][(3-methylthiophen-2-yl)methyl]amine HCl vs. Closest Analogs


Predicted Lipophilicity (clogP) Comparison: 3-Methylthiophene Analog vs. Unsubstituted Thiophene Analog

The introduction of a methyl group at the 3-position of the thiophene ring is predicted to increase the compound's lipophilicity compared to the direct unsubstituted analog. For the neutral free base, the calculated logP (clogP) for the target compound is estimated at 3.8, while the des-methyl analog ([2-(3,4-dimethoxyphenyl)ethyl](thiophen-2-ylmethyl)amine, CAS 502935-35-5) has an estimated clogP of 3.3 . This 0.5 log unit increase represents a significant difference in hydrophobicity, which can directly influence passive membrane permeability, non-specific binding, and metabolic clearance rate in cellular assays.

Lipophilicity clogP ADME Membrane Permeability

Predicted Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity Comparison

The target compound's secondary amine and dimethoxy motifs yield a calculated Topological Polar Surface Area (TPSA) of 30.5 Ų, which is identical to the des-methyl analog and other regioisomers . However, when compared to a closely related amide analog that often appears in similar searches (N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide, CAS 1023537-11-2), the differentiation is stark: the amide has a TPSA of 51.8 Ų due to the additional carbonyl oxygen . This 21.3 Ų difference fundamentally alters the compound's hydrogen-bonding capacity and its predicted ability to passively penetrate the blood-brain barrier, making them non-interchangeable for neuroscience-targeted screening.

Polar Surface Area TPSA Bioavailability CNS Penetration

Regioisomeric Differentiation: 2-Thienylmethyl vs. 3-Thienylmethyl Attachment

The target compound's thiophene ring is substituted at the 2-position with the methylamino linker and at the 3-position with a methyl group. A common regioisomer, [2-(3,4-dimethoxyphenyl)ethyl](thiophen-3-ylmethyl)amine (CAS 69604-86-0), has the linker at the 3-position and no methyl group. This positional change alters the vector of the dimethoxyphenethyl tail relative to the thiophene ring by approximately 120°, drastically affecting 3D molecular shape and pharmacophore complementarity at biological targets. While in vitro binding data for these specific isomers is not publicly available, class-level inference from thiophene-based SAR studies indicates that such regioisomerism frequently leads to >10-fold differences in target affinity [1].

Regioisomerism Molecular Shape Receptor Docking SAR Analysis

Molecular Weight and Salt Form Differentiation: Impact on Solubility and Handling

As a hydrochloride salt, the target compound has a molecular weight of 327.87 g/mol, which is significantly higher than the free base form (291.4 g/mol) and structurally related amines . A common comparator, [2-(3,4-dimethoxyphenyl)ethyl](thiophen-2-ylmethyl)amine (CAS 502935-35-5), is typically supplied as the free base with a molecular weight of 277.38 g/mol. This 50.49 g/mol difference in formulation translates to a 15% difference in the mass of active free base per unit weight, a critical factor in preparing precise molar solutions for in vitro assays. Furthermore, the hydrochloride salt is expected to have increased aqueous solubility compared to the free base, facilitating dissolution in biological assay media.

Molecular Weight Salt Form Solubility Formulation Handling

Optimal Research Application Scenarios for [2-(3,4-Dimethoxyphenyl)ethyl][(3-methylthiophen-2-yl)methyl]amine HCl Based on Quantitative Differentiation


Structure-Activity Relationship (SAR) Studies on G-Protein Coupled Receptor (GPCR) Targets in Neuroscience

The 0.5 log unit increase in clogP and the 2-thienylmethyl regioisomeric attachment, as identified in Section 3, make this compound a specific probe for mapping the lipophilic pocket of a GPCR orthosteric site. Its differentiation from the des-methyl and 3-thienylmethyl analogs allows a research team to isolate the contribution of the 3-methyl group to receptor affinity and functional selectivity, a key step in CNS drug discovery programs where subtle lipophilic adjustments can radically alter pharmacology .

Medicinal Chemistry Hit-to-Lead Optimization: Mitigating Metabolic Liabilities

The targeted 3-methyl substitution on the thiophene ring is a classic medicinal chemistry strategy to block potential sites of oxidative metabolism. By procuring this compound alongside its non-methylated analog, a drug metabolism and pharmacokinetics (DMPK) team can conduct a direct head-to-head microsomal stability assay to quantify the metabolic shielding effect of the methyl group, directly informing the lead optimization cascade with actionable comparative data .

Analytical Reference Standard for LC-MS/MS Method Development in Biological Matrices

The compound's defined hydrochloride salt form (MW 327.87 g/mol) and high purity (≥95%) provide a gravimetrically precise standard for preparing calibration curves. The +50.49 g/mol mass difference relative to the free base analog is critical for developing a selective multiple reaction monitoring (MRM) transition. This ensures that the analytical method specifically quantifies the target compound without interference from its common des-methyl impurity or regioisomer, a requirement for regulated bioanalytical method validation .

Computational Chemistry Model Validation: Free Energy Perturbation (FEP) Predictions

The quantifiable ΔclogP (+0.5) and the subtle steric change from adding a methyl group present an ideal, low-molecular-weight perturbation pair for validating the accuracy of in silico FEP calculations. The target compound and its des-methyl analog (CAS 502935-35-5) form a matched molecular pair that can be used to benchmark the ability of computational tools to predict relative binding free energies, a crucial step for integrating computational chemistry into the early-stage drug discovery workflow .

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